![molecular formula C20H17N3O4S B2874762 N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1007550-66-4](/img/structure/B2874762.png)

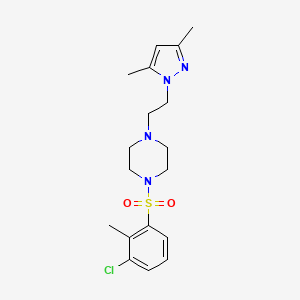

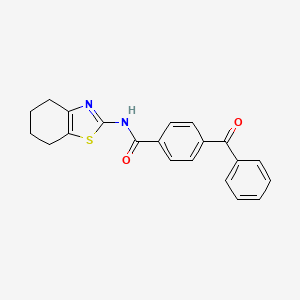

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the benzo[d][1,3]dioxole moiety, and various functional group interconversions. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of such a compound would typically be determined using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of such a compound would depend on its exact structure, particularly the presence and position of functional groups. Pyrazoles, for example, can undergo a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined through a series of laboratory experiments .Scientific Research Applications

Antiproliferative Agents

Compounds with a thieno[3,4-c]pyrazol structure have been identified as potential antiproliferative agents . The presence of the benzo[d][1,3]dioxole moiety could enhance this activity, making the compound a candidate for cancer research, particularly in the synthesis of new drugs targeting cell proliferation.

Antimicrobial Activity

The pyrazole core is known to exhibit antimicrobial properties . This compound, with its complex fused ring system, may be studied for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents.

Anti-inflammatory Applications

Pyrazole derivatives are also recognized for their anti-inflammatory activities . This compound could be investigated for its potential use in treating inflammatory diseases, possibly offering a new therapeutic option with a unique mechanism of action.

Analgesic Properties

The analgesic properties of pyrazole compounds are well-documented . Research into this compound’s analgesic effects could lead to the development of new pain management medications, especially for chronic pain conditions.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . This compound could be part of a study to develop new treatments for these tropical diseases, which are a significant health burden in many parts of the world.

Molecular Docking Studies

Due to its complex structure, this compound could be used in molecular docking studies to predict interactions with various biological targets . This application is crucial in drug design and discovery, helping to identify potential new drugs with high specificity and low toxicity.

Synthesis of Fused Heterocyclic Systems

The compound’s structure is indicative of its utility in the synthesis of new fused heterocyclic systems . It could serve as a precursor or intermediate in the creation of novel compounds with diverse biological activities.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4S/c1-12-4-2-3-5-16(12)23-19(14-9-28(25)10-15(14)22-23)21-20(24)13-6-7-17-18(8-13)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOJVQWVCMDNQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)

![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874694.png)

![[4-[(E)-3-hydroxyprop-1-enyl]phenyl] Acetate](/img/structure/B2874701.png)